molecular formula C8H8BrNO2 B167152 2-amino-2-(4-bromophenyl)acetic Acid CAS No. 129592-99-0

2-amino-2-(4-bromophenyl)acetic Acid

Cat. No. B167152
M. Wt: 230.06 g/mol
InChI Key: APLQICUORRMFHY-UHFFFAOYSA-N
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Description

“2-amino-2-(4-bromophenyl)acetic Acid” is a chemical compound with the CAS Number: 1260220-71-0 . It has a molecular weight of 230.06 and its IUPAC name is (2R)-amino (4-bromophenyl)ethanoic acid .


Synthesis Analysis

A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .


Molecular Structure Analysis

The molecular formula of “2-amino-2-(4-bromophenyl)acetic Acid” is C8H8BrNO2 . The InChI Code is 1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 .


Chemical Reactions Analysis

The reaction of the carboxylic acid with PBr3 forms an acid bromide and HBr . This acid bromide can then enolize much more readily, making α-bromination possible .

Scientific Research Applications

Synthesis of Derivatives for Biological Activity

2-Amino-2-(4-bromophenyl)acetic acid serves as a key starting material for synthesizing various biologically active compounds. For instance, Safonov et al. (2020) synthesized derivatives of 1,2,4-triazole, known for their wide range of biological activities including anti-inflammatory and antitumor properties (Safonov & Nevmyvaka, 2020). Similarly, El-Hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, to create novel heterocyclic compounds with expected antibacterial activities (El-Hashash et al., 2015).

Development of Metal Complexes with Medical Applications

Ikram et al. (2015) reported the synthesis of Schiff base ligand from an amino acid similar to 2-amino-2-(4-bromophenyl)acetic acid. These metal complexes were studied for their antioxidant and xanthine oxidase inhibitory activities, indicating potential medical applications (Ikram et al., 2015).

Electrochemical Applications

Kowsari et al. (2019) explored the use of phenylglycine derivatives, akin to 2-amino-2-(4-bromophenyl)acetic acid, in enhancing the electrochemical properties of poly ortho aminophenol. This research paves the way for advanced supercapacitor applications (Kowsari et al., 2019).

Antimicrobial Research

Shcherbyna et al. (2016) investigated the antimicrobial activity of salts derived from compounds similar to 2-amino-2-(4-bromophenyl)acetic acid. This study contributes valuable data to the field of antimicrobial drug development (Shcherbyna et al., 2016).

Quantum Chemical Studies

Bell and Dhas (2019) conducted a vibrational analysis and MP2 calculations of compounds structurally related to 2-amino-2-(4-bromophenyl)acetic acid. Their research offers insights into the molecular structure and properties of these compounds (Bell & Dhas, 2019).

Safety And Hazards

The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray . If swallowed or in contact with skin, it’s advised to call a POISON CENTER or doctor/physician .

properties

IUPAC Name

2-amino-2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991364
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(4-bromophenyl)acetic Acid

CAS RN

71079-03-3
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-bromophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Drinkwater, NB Vinh, SN Mistry, RS Bamert… - European journal of …, 2016 - Elsevier
Malaria remains a global health problem, and though international efforts for treatment and eradication have made some headway, the emergence of drug-resistant parasites threatens …
Number of citations: 55 www.sciencedirect.com
J Lee, N Drinkwater, S McGowan… - ChemMedChem, 2021 - Wiley Online Library
Aminopeptidase N (APN/CD13) is a zinc‐dependent ubiquitous transmembrane ectoenzyme that is widely present in different types of cells. APN is one of the most extensively studied …
PPS Calic, NB Vinh, CT Webb, TR Malcolm… - European Journal of …, 2023 - Elsevier
Malaria remains a global health threat and growing resistance to artemisinin-based therapies calls for therapeutic agents with novel mechanisms of action. The Plasmodium spp M1 and …
Number of citations: 2 www.sciencedirect.com
SN Mistry, N Drinkwater, C Ruggeri… - Journal of medicinal …, 2014 - ACS Publications
Plasmodium parasites, the causative agents of malaria, have developed resistance to most of our current antimalarial therapies, including artemisinin combination therapies which are …
Number of citations: 57 pubs.acs.org
BJ Haugeberg - 2016 - kuscholarworks.ku.edu
Organocatalysis is a synthetic field of ever increasing development and utility. Of the reactions and small molecule catalysts developed over the last 20 years, a considerable portion …
Number of citations: 0 kuscholarworks.ku.edu
NB Vinh, N Drinkwater, TR Malcolm… - Journal of medicinal …, 2018 - ACS Publications
There is an urgent clinical need for antimalarial compounds that target malaria caused by both Plasmodium falciparum and Plasmodium vivax. The M1 and M17 metalloexopeptidases …
Number of citations: 28 pubs.acs.org
MB Pappalardi, K Keenan, M Cockerill, WA Kellner… - Nature cancer, 2021 - nature.com
DNA methylation, a key epigenetic driver of transcriptional silencing, is universally dysregulated in cancer. Reversal of DNA methylation by hypomethylating agents, such as the cytidine …
Number of citations: 93 www.nature.com

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